N-Benzyl-5-hydroxycyclohex-3-enecarboxamide
Overview
Description
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Potential
- Study 1 : Research by Amaye et al. (2021) investigated enaminone derivatives, including N-benzamide enaminone analogs, for their potential anticonvulsant activities. This study synthesized specific compounds and evaluated their effectiveness in acute seizure rodent models.
Enzymatic Activities
- Study 2 : A study by Laempe et al. (1999) focused on the enzymes involved in the benzoyl-CoA pathway in bacteria. They examined the conversion of certain intermediates, closely related to the structure of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide, in the anaerobic bacterial metabolism.
Photochemical Properties
- Study 3 : The work by Kishikawa et al. (1997) explored the photo[4+2]cycloaddition of enone with a benzene ring, where compounds related to this compound were used. This study provides insights into the photochemical reactions of these compounds.
Synthesis Methods
- Study 4 : A study by He et al. (2017) developed a new method for the synthesis of 2-hydroxy-6-oxocyclohex-1-enecarboxamides, demonstrating a novel strategy for creating compounds structurally similar to this compound.
Pharmaceutical Research
- Study 5 : The research by Banitt et al. (1977) involved the synthesis and evaluation of benzamides, including trifluoroethoxy ring substituents and heterocyclic amide side chains, for their potential antiarrhythmic activity.
Enzymatic Conversion
- Study 6 : A study by Boll et al. (2000) explored the enzymatic conversion processes involving benzoyl-CoA, which is closely related to the compound of interest. This research provided valuable insights into the biochemical transformations of these compounds.
Properties
IUPAC Name |
N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOESRHDXCBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567744 | |
Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61088-56-0 | |
Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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